molecular formula C13H14ClF3N2O2 B2878020 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone CAS No. 337920-45-3

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone

Cat. No. B2878020
M. Wt: 322.71
InChI Key: ZUDNDJPXHAKVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . A method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone has been disclosed, which involves bromination and chlorination of o-amino benzotrifluoride to obtain 4-bromo-2-chloro-6-trifluoromethylaniline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromination, chlorination, diazotization, and nucleophilic reaction . The o-amino benzotrifluoride used as the starting material in the route is a common chemical with low price .

Scientific Research Applications

Chemical Reactions and Compound Formation

  • Trifluoromethyl Sulfuranes Synthesis : Research shows that compounds like 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone undergo reductive defluorination, leading to the formation of sulfur(IV)-containing compounds when reacted with nitrogen- or oxygen-containing nucleophiles (Gupta & Shreeve, 1987).

  • Amine and Alcohol Reactions : This compound reacts with secondary amines and alcohols, leading to the formation of various fluorine-containing compounds, demonstrating its versatility in organic synthesis (Furin et al., 2000).

Coordination Chemistry

  • Complex Formation with Metal Ions : The compound's ability to form complexes with metal ions like cobalt(III) has been documented. These complexes have been studied for their spectroscopic characteristics and crystal structures, indicating potential applications in coordination chemistry (Amirnasr et al., 2001).

Fluorination Agents

  • Use as Fluorinating Agents : The compound has been shown to be part of reaction mixtures that act as efficient fluorinating agents, replacing hydroxyl groups in alcohols with fluorine. This highlights its role in the field of fluorination chemistry (Koroniak et al., 2006).

Synthesis of Pyridine Derivatives

  • Pesticide Synthesis : A review paper discusses the use of similar trifluoromethyl pyridine derivatives in synthesizing pesticides, showcasing its importance in the agricultural chemical industry (Lu Xin-xin, 2006).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c14-10-7-9(13(15,16)17)8-18-11(10)1-2-12(20)19-3-5-21-6-4-19/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNDJPXHAKVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone

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